molecular formula C23H33NO2 B10835347 1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol

1-[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol

Cat. No.: B10835347
M. Wt: 355.5 g/mol
InChI Key: PTJSNMGOBXREIH-UHFFFAOYSA-N
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Description

“PMID29334795-Compound-56” is a small molecular drug with a molecular weight of 355.5. This compound is known for its interaction with the histamine H3 receptor, a G-protein coupled receptor involved in various physiological processes . The compound has shown potential in therapeutic applications, particularly in the central nervous system.

Preparation Methods

The synthetic routes for “PMID29334795-Compound-56” involve multiple steps, including the formation of key intermediates and final coupling reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

“PMID29334795-Compound-56” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PMID29334795-Compound-56” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID29334795-Compound-56” involves its interaction with the histamine H3 receptor. The compound binds to the receptor, inhibiting adenylate cyclase activity and reducing intracellular calcium mobilization. This leads to the modulation of histamine signals in the central and peripheral nervous systems. The molecular targets include the histamine H3 receptor and associated signaling pathways .

Comparison with Similar Compounds

“PMID29334795-Compound-56” can be compared with other histamine H3 receptor antagonists:

    Similar Compounds: Examples include thioperamide, clobenpropit, and iodophenpropit.

    Uniqueness: “PMID29334795-Compound-56” is unique due to its specific binding affinity and selectivity for the histamine H3 receptor.

Properties

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

1-[4-[(1-cyclobutylpiperidin-4-ylidene)methyl]phenyl]-4-methoxycyclohexan-1-ol

InChI

InChI=1S/C23H33NO2/c1-26-22-9-13-23(25,14-10-22)20-7-5-18(6-8-20)17-19-11-15-24(16-12-19)21-3-2-4-21/h5-8,17,21-22,25H,2-4,9-16H2,1H3

InChI Key

PTJSNMGOBXREIH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CC1)(C2=CC=C(C=C2)C=C3CCN(CC3)C4CCC4)O

Origin of Product

United States

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